2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE
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Overview
Description
2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features an acetyloxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . The presence of this group imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of phenolic compounds using acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of robust catalysts and automated systems ensures consistent quality and minimizes production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various bases such as triethylamine . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy group plays a crucial role in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetyloxy derivatives and benzoxazin compounds, such as:
Uniqueness
What sets 2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
[4-(6-acetyloxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-12(4-6-13)17-19-16-8-7-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSNLVGCQBLTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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